molecular formula C15H12ClN3O2 B4550777 5-(2-chlorophenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

5-(2-chlorophenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B4550777
M. Wt: 301.73 g/mol
InChI Key: KQKMXRSGVOSWRO-UHFFFAOYSA-N
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Description

5-(2-chlorophenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C15H12ClN3O2 and its molecular weight is 301.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 301.0618043 g/mol and the complexity rating of the compound is 445. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hybrid Catalysts in Synthesis

The pyranopyrimidine core, akin to 5-(2-chlorophenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, has been recognized for its broad synthetic applications and bioavailability within medicinal and pharmaceutical industries. Research highlights the utility of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, in synthesizing diverse pyranopyrimidine scaffolds. These catalysts facilitate the one-pot multicomponent reaction, leading to the development of lead molecules with significant applications in drug discovery and chemical synthesis (Parmar, Vala, & Patel, 2023).

Fluorinated Pyrimidines in Cancer Treatment

Fluorinated pyrimidines, closely related to the chemical structure of interest, play a crucial role in cancer treatment. The review of fluorine chemistry in the context of fluorinated pyrimidines (FPs) like 5-Fluorouracil (5-FU) elucidates their application in treating over 2 million cancer patients annually. The synthesis methods, including incorporation of isotopes for studying metabolism and biodistribution, alongside their mechanism of action on various biological targets, underline the therapeutic significance of FPs in personalized medicine (Gmeiner, 2020).

Optical Properties of Pyrrolopyrroles

Diketopyrrolopyrroles, sharing structural similarities with this compound, are highlighted for their wide-ranging applications, from high-quality pigments to fluorescence imaging. The review discusses the synthesis, reactivity, and optical properties of these compounds, emphasizing the significant bathochromic shift in absorption and increased two-photon absorption cross-section, which make them valuable in various optical and electronic applications (Grzybowski & Gryko, 2015).

Tautomeric Equilibria of Nucleic Acid Bases

The study on tautomeric equilibria of purine and pyrimidine bases provides insights into the structural and environmental influences on these compounds, which are foundational to understanding the chemical behavior of pyrimidine derivatives like this compound. This research, exploring the interactions and stability of tautomeric forms, is pivotal for comprehending the molecular interactions and stability of pyrimidine-based compounds in biological systems (Person et al., 1989).

Properties

IUPAC Name

5-(2-chlorophenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2/c1-18-13-12(14(20)19(2)15(18)21)10(7-8-17-13)9-5-3-4-6-11(9)16/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKMXRSGVOSWRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2-chlorophenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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5-(2-chlorophenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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5-(2-chlorophenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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5-(2-chlorophenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.